Methionine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

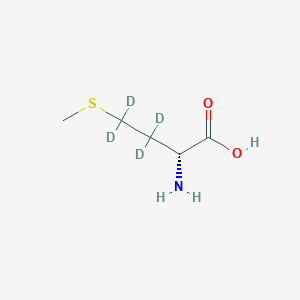

Methionine-d4 is a deuterated form of methionine, an essential amino acid. The deuterium atoms replace the hydrogen atoms in the methyl group of methionine, resulting in a compound with the molecular formula C5H7D4NO2S. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and mass spectrometry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methionine-d4 typically involves the incorporation of deuterium into the methionine molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar catalytic exchange methods. The process is optimized for high yield and purity, often involving multiple steps of purification to remove any non-deuterated impurities. Advanced techniques such as liquid chromatography and mass spectrometry are employed to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Methionine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to methionine sulfoxide-d4 and further to methionine sulfone-d4.

Reduction: Reduction reactions can convert methionine sulfoxide-d4 back to this compound.

Substitution: this compound can participate in substitution reactions, where the amino group or the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under specific conditions to achieve substitution reactions.

Major Products:

Oxidation: Methionine sulfoxide-d4, Methionine sulfone-d4

Reduction: this compound

Substitution: Derivatives of this compound with different functional groups

Applications De Recherche Scientifique

Methionine-d4 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of methionine metabolism.

Biology: Employed in protein synthesis studies to investigate the incorporation of methionine into proteins.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of methionine in the body.

Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mécanisme D'action

The mechanism of action of Methionine-d4 is similar to that of methionine. It serves as a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions. This compound is incorporated into proteins during translation and participates in various metabolic pathways, including the transmethylation and transsulfuration pathways. The deuterium atoms do not significantly alter the biochemical properties of methionine, allowing this compound to function similarly to its non-deuterated counterpart.

Comparaison Avec Des Composés Similaires

Methionine-d4 can be compared with other deuterated amino acids and methionine analogs:

Selenomethionine: A selenium-containing analog of methionine, used in studies of selenium metabolism and its role in health.

Methionine sulfoximine: An analog that inhibits glutamine synthetase and is used in studies of nitrogen metabolism.

Methionine hydroxy analog: Used as a dietary supplement in animal feed to provide methionine in a more bioavailable form.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in metabolic studies and analytical techniques. The presence of deuterium allows for precise tracking and quantification of methionine in various biological systems, providing insights into its metabolic pathways and functions.

Activité Biologique

Methionine-d4, a deuterated form of the essential amino acid methionine, has garnered interest in biochemical research due to its unique properties and potential applications in metabolic studies. This article explores its biological activity, focusing on its metabolic roles, interactions within biochemical pathways, and implications for health and disease.

Overview of this compound

Methionine is a sulfur-containing amino acid that plays crucial roles in protein synthesis, methylation reactions, and as a precursor for various biomolecules. The deuterated version, this compound, is used primarily as a tracer in metabolic studies due to the incorporation of deuterium, which allows for precise tracking of metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathways and Biological Functions

This compound participates in several critical metabolic pathways:

- Methylation Reactions : Methionine is a precursor to S-adenosylmethionine (SAM), the principal methyl donor in biological systems. Studies indicate that the incorporation of this compound into these pathways can enhance understanding of methylation processes affecting DNA, RNA, and protein modifications .

- Redox Balance : Methionine metabolism is linked to cellular redox status. Deuterated methionines can influence the balance of reactive oxygen species (ROS) and antioxidant defenses within cells. This is particularly relevant in conditions associated with oxidative stress.

- Amino Acid Interconversion : Research shows that D-methionine can be converted to L-methionine in certain bacterial species, suggesting its role in broader amino acid metabolism . This conversion is essential for maintaining amino acid homeostasis in microbial systems.

Case Study 1: Impact on Fungal Pathogens

A study targeting methionine synthase in Aspergillus fumigatus demonstrated that inhibiting this enzyme led to metabolic imbalances affecting cell growth and virulence. The research highlighted that methionine analogs, including this compound, could serve as potential antifungal agents by disrupting methionine metabolism .

Case Study 2: Methylation Dynamics

In a controlled experiment involving chicks, the administration of D-homocysteine (a product of methionine metabolism) showed that while L-homocysteine could partially replace L-methionine's growth-promoting effects, D-homocysteine had minimal impact. This underscores the differential biological activity between the enantiomers and suggests specific roles for this compound in metabolic pathways .

Research Findings

Recent research findings highlight the significance of this compound in various biological contexts:

- Metabolomic Profiling : A study utilizing this compound as a tracer revealed alterations in metabolomic profiles linked to prenatal methionine overload. Increased expression of genes involved in methylation processes was observed, indicating that deuterated methionines can provide insights into gene regulation mechanisms under varying nutritional conditions .

- Fatty Acid Synthesis : Incorporation studies demonstrated that supplementation with both L-valine-d8 and D,L-methionine-d4 significantly increased the production of specific fatty acids in bacterial cultures. This finding points to the utility of this compound in tracing carbon flow through lipid biosynthetic pathways .

Comparative Analysis Table

| Feature | Methionine (L) | This compound (D) | D-Methionine |

|---|---|---|---|

| Role in Protein Synthesis | Essential | Analog | Yes |

| Methylation Activity | High | Moderate | Low |

| Conversion to Cysteine | Yes | Yes | Yes |

| Antioxidant Role | Yes | Yes | Limited |

| Use in Metabolic Tracing | No | Yes | No |

Propriétés

Formule moléculaire |

C5H11NO2S |

|---|---|

Poids moléculaire |

153.24 g/mol |

Nom IUPAC |

(2R)-2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i2D2,3D2 |

Clé InChI |

FFEARJCKVFRZRR-LZGMMHEISA-N |

SMILES isomérique |

[2H]C([2H])([C@H](C(=O)O)N)C([2H])([2H])SC |

SMILES canonique |

CSCCC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.